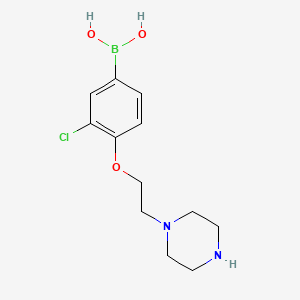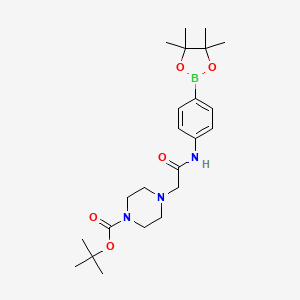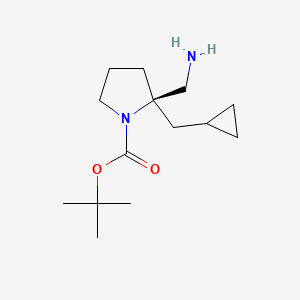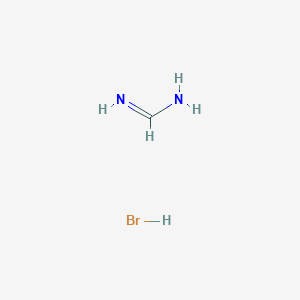
甲脒氢溴酸盐
描述
Formamidinium bromide (FABr), also known as Formamidine Hydrobromide, is mainly used as a perovskite precursor material for FAPbBr3 or a range of formamidinium lead bromide-iodide mixed halide perovskites (FAPbIyBr3-y). FAPbBr3 material, having an energy bandgap of 2.23 eV, makes it an ideal candidate for tandem solar cell applications .
Synthesis Analysis
Formamidinium bromide is synthesized by the reaction of a mixture of an amine, a sulfonyl azide, and a terminal ynone . This synthesis proceeds under mild conditions and is efficient .Molecular Structure Analysis
The empirical formula of Formamidine Hydrobromide is CH5BrN2 . It has a molecular weight of 124.97 .Chemical Reactions Analysis
Formamidinium bromide is commonly used as a precursor for the fabrication of perovskite absorber layers in perovskite solar cells. It can be combined with other components, such as lead halides and organic cations, to form the perovskite structure .Physical and Chemical Properties Analysis
Formamidine Hydrobromide is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal . It has a melting point range of 133.0 to 137.0 degrees Celsius . It is soluble in water and 2-Propanol .科学研究应用
杀虫剂和杀虫剂特性
甲脒,包括甲脒氢溴酸盐,作为杀虫剂和杀螨剂具有显著的应用。这些化合物对各种害虫表现出广泛的生物活性,例如螨虫、牛蜱和对传统杀螨剂和杀虫剂产生抗性的昆虫。它们的作用方式涉及复杂的剂量依赖性致死和亚致死效应。在亚致死水平下,它们会导致害虫的行为改变,影响它们的摄食和交配行为,这对作物和牲畜保护至关重要。其潜在的生化机制包括与害虫中枢神经系统中的章鱼胺受体的相互作用(Evans & Gee,1980)。
对昆虫的神经作用
甲脒氢溴酸盐对昆虫章鱼胺受体的作用已得到广泛研究。这些化合物模拟神经递质章鱼胺的作用,影响昆虫的生理功能。研究表明,甲脒会增加昆虫肌肉的张力幅度和松弛速度,并改变昆虫肌肉中的环状 AMP 水平。这种相互作用对于理解甲脒在昆虫中的神经毒性作用至关重要,并表明它们在害虫防治中的潜在用途(Davenport、Morton 和 Evans,1985)。
与其他杀虫剂的协同作用
甲脒与其他杀虫剂联合使用时也表现出协同作用。例如,研究表明甲脒与拟除虫菊酯和新烟碱类化合物联合使用对某些昆虫(如埃及伊蚊)的有效性提高。这种协同作用增加了这些杀虫剂的杀幼虫作用,在控制特定害虫种群方面具有显着优势(Ahmed & Matsumura,2012)。
对前列腺素合成的影响
有趣的是,发现甲脒氢溴酸盐和相关化合物会影响前列腺素的合成。它们通过抑制前列腺素 E2 的合成表现出解热和抗炎活性。这一作用表明甲脒在医学应用中具有潜在作用,因为它们代表了一类新的前列腺素合成酶抑制剂(Yim、Holsapple、Pfister 和 Hollingworth,1978)。
在药物代谢研究中的潜在用途
甲脒类化学物质(包括甲脒氢溴酸盐)已被用于研究动物模型中肝脏药物代谢酶的诱导。这些研究对于理解某些药物和化学物质如何与肝脏的代谢过程相互作用至关重要,从而影响它们的功效和毒性(Bentley、Stäubli、Bieri、Muecke 和 Waechter,1985)。
作用机制
Target of Action
Formamidine Hydrobromide is primarily used as a precursor for the fabrication of perovskite absorber layers in perovskite solar cells . It can be combined with other components, such as lead halides and organic cations, to form the perovskite structure .
Mode of Action
Formamidine Hydrobromide has been found to have synergistic actions on type II pyrethroids and neonicotinoids, increasing their larvicidal actions on the fourth instars of Aedes aegypti L . This suggests that Formamidine Hydrobromide interacts with its targets to enhance the efficacy of certain insecticides .
Biochemical Pathways
It is known that the compound plays a role in the formation of perovskite structures . These structures are crucial in the operation of perovskite solar cells, affecting the band gap, carrier diffusion length, and power conversion efficiency of these cells .
Pharmacokinetics
As a precursor in the fabrication of perovskite absorber layers, its bioavailability would be determined by the efficiency of the fabrication process .
Result of Action
The primary result of Formamidine Hydrobromide’s action is the formation of perovskite structures in solar cells . These structures improve the optoelectronic properties and stability of the perovskite layer, enhancing the overall performance of the solar cell .
Action Environment
The action of Formamidine Hydrobromide can be influenced by environmental factors. For instance, the fabrication process of perovskite absorber layers may be affected by temperature, humidity, and other conditions . .
安全和危害
生化分析
Biochemical Properties
Formamidine Hydrobromide plays a significant role in biochemical reactions, particularly in the inhibition of monoamine oxidase enzymes. Monoamine oxidase enzymes are responsible for the degradation of neurotransmitters such as norepinephrine, serotonin, dopamine, and tyramine. By inhibiting these enzymes, Formamidine Hydrobromide increases the levels of these neurotransmitters, allowing them to continue acting on cells . This interaction is crucial for its potential use in treating various nervous system disorders.
Cellular Effects
Formamidine Hydrobromide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting monoamine oxidase enzymes, Formamidine Hydrobromide increases the levels of neurotransmitters, which can impact cell signaling pathways and gene expression related to mood regulation and other nervous system functions . Additionally, its effects on cellular metabolism can lead to changes in energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of Formamidine Hydrobromide involves its binding interactions with monoamine oxidase enzymes. By binding to these enzymes, it inhibits their activity, preventing the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, which can then exert their effects on target cells. The binding interactions and enzyme inhibition are key aspects of the molecular mechanism of Formamidine Hydrobromide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Formamidine Hydrobromide can change over time. Its stability and degradation are important factors to consider. Formamidine Hydrobromide is known to be stable under certain conditions, but it can degrade over time, especially when exposed to air and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to Formamidine Hydrobromide can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of Formamidine Hydrobromide vary with different dosages in animal models. At lower doses, it can effectively inhibit monoamine oxidase enzymes and increase neurotransmitter levels without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and other adverse reactions have been observed . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
Formamidine Hydrobromide is involved in metabolic pathways related to the inhibition of monoamine oxidase enzymes. By preventing the degradation of neurotransmitters, it affects the metabolic flux and levels of these metabolites within cells . The interaction with monoamine oxidase enzymes is a critical aspect of its metabolic pathway, influencing the overall balance of neurotransmitter levels.
Transport and Distribution
Within cells and tissues, Formamidine Hydrobromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions are essential for its effective distribution and accumulation in target tissues.
Subcellular Localization
The subcellular localization of Formamidine Hydrobromide is influenced by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles within cells, where it can exert its effects on enzyme activity and neurotransmitter levels . Understanding its subcellular localization is important for elucidating its precise mechanisms of action.
属性
IUPAC Name |
methanimidamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWANGZFTSGZRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146958-06-7 | |
| Record name | aminomethylideneazanium;bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Formamidine Hydrobromide in improving the brightness of quasi-2D PeLEDs?
A1: Formamidine Hydrobromide, alongside Phenylethylammonium Bromide, acts as a spacer cation within the quasi-2D perovskite structure []. These spacer cations influence the formation of the perovskite layers and the overall device performance. Specifically:
- Enhanced Energy Transfer: Introducing both Formamidine Hydrobromide and Phenylethylammonium Bromide weakens the van der Waals forces between individual perovskite layers, leading to stronger coupling and improved energy transfer efficiency []. This results in a higher radiative recombination rate within the perovskite films.
- Improved Morphology and Reduced Defects: Optimizing the molar ratio of Formamidine Hydrobromide, Phenylethylammonium Bromide, and Lead Bromide contributes to a more favorable perovskite film morphology []. This optimized structure helps to passivate defects within the film, minimizing nonradiative recombination losses and further enhancing the device's brightness.
Q2: How does the interaction of Formamidine Hydrobromide with other components in the perovskite structure contribute to its enhanced performance?
A2: Formamidine Hydrobromide doesn't work in isolation. Its interaction with Phenylethylammonium Bromide and Lead Bromide is crucial:
- Synergistic Spacer Cation Effect: The combination of Formamidine Hydrobromide and Phenylethylammonium Bromide as spacer cations creates a more favorable environment for charge transport compared to using either cation alone [].
- Influence on Crystal Growth: The interaction of Formamidine Hydrobromide with Lead Bromide during film formation influences the crystallization process of the perovskite, impacting its morphology and ultimately, its optoelectronic properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


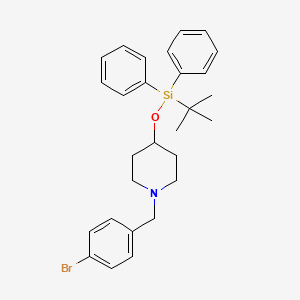
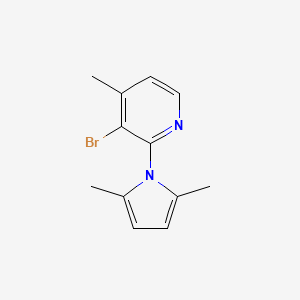
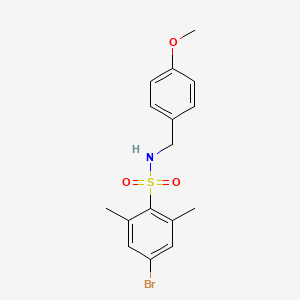
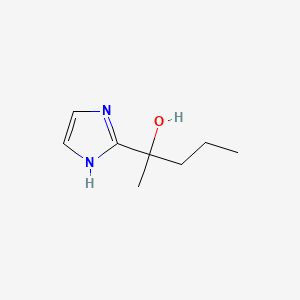

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

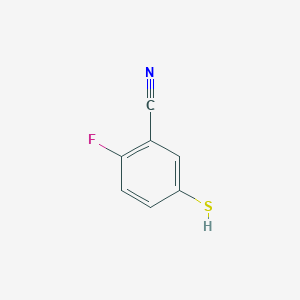
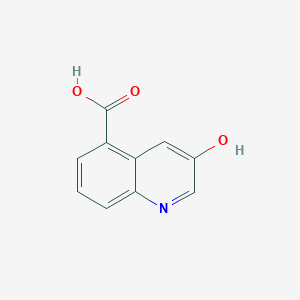
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)
